3-(2-甲氧基苯基)-1-苯基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

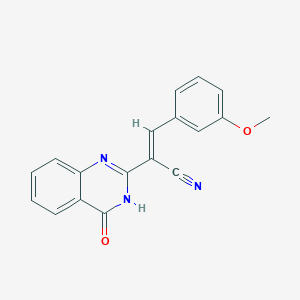

The compound "3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse pharmacological activities and have been the subject of extensive research in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives . The synthesis typically starts with an appropriate substituted phenyl ethanone, followed by a Gewald synthesis technique to form an intermediate, which is then treated with a pyrazole-4-carboxaldehyde to obtain the desired Schiff base . Another example is the synthesis of 1-phenyl-3-p-fluorophenyl-5-p-methoxyphenyl-2-pyrazoline, which involves a series of reactions characterized by elemental analysis and spectroscopic methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For instance, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using single crystal X-ray diffraction data . These analyses provide detailed information about the arrangement of atoms, bond lengths, angles, and the overall three-dimensional conformation of the molecules.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including reactions with carboxylic acid chlorides, dimethylformamide diethyl acetal, tetracyanoethylene, and nitrous acid, leading to the formation of different products such as 4-acyl-2-pyrazolin-5-ones, 4-dimethylaminomethylene, 4-dicyanomethylene, and 4-hydroximino derivatives, respectively . The course of these reactions can be studied using NMR spectroscopy to understand the reaction mechanisms and the structure of the reaction products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their thermal stability, solubility, and optical properties, can be studied using techniques like thermogravimetric analysis (TG-DTG), UV-Visible spectroscopy, and polarography . For example, a novel pyrazole derivative was found to be thermally stable up to 190°C . Polarographic studies can reveal the reduction behavior of these compounds in various solvent mixtures and pH ranges, providing insights into their electrochemical properties . Additionally, quantum chemical calculations can predict electronic absorption spectra and thermodynamic properties at different temperatures .

科学研究应用

合成方法

“3-(2-甲氧基苯基)-1-苯基-1H-吡唑-5-胺”及其相关化合物已被用于合成方法的发展,特别是在吡唑衍生物的形成中。例如,Bawa等人(2009年)描述了一种还原胺化过程,用于生成二级胺,突出了该化合物在合成生物活性分子和制药、染料和精细化学品的中间体中的作用(Bawa, Ahmad, & Kumar, 2009)。同样,Kaping等人(2016年)概述了在超声辐照下合成吡唑并[1,5-a]嘧啶衍生物的简便且环保的方法,展示了该化合物在生成具有潜在抗炎和抗癌活性的结构方面的多功能性(Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016)。

药物化学

在药物化学领域,“3-(2-甲氧基苯基)-1-苯基-1H-吡唑-5-胺”的衍生物已被研究其生物活性。Hassan等人(2014年)合成了5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,评估了它们对厄立特氏腹水癌(EAC)细胞的细胞毒活性,从而为寻找新的抗癌药物做出贡献(Hassan, Hafez, & Osman, 2014)。此外,Zheng等人(2013年)探讨了质子化吡唑基离子盐的有序组装形成,表明在材料科学和生物活性化合物设计中可能的应用(Zheng, Wang, Fan, & Zheng, 2013)。

材料科学

“3-(2-甲氧基苯基)-1-苯基-1H-吡唑-5-胺”衍生物的结构多功能性为材料科学提供了有前途的途径。Aly和El-Mohdy(2015年)讨论了通过与各种胺类(包括吡唑衍生物)的缩合反应来改性辐射诱导的水凝胶,以改善其膨胀性能和热稳定性,这对医疗应用可能是有益的(Aly & El-Mohdy, 2015)。

安全和危害

未来方向

属性

IUPAC Name |

5-(2-methoxyphenyl)-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-20-15-10-6-5-9-13(15)14-11-16(17)19(18-14)12-7-3-2-4-8-12/h2-11H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHGSTFTUFDOSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516651.png)

![N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516654.png)

![3-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2516656.png)

![N-([1,3]Thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2516658.png)

![1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2516661.png)

![Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516664.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2516665.png)

![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide](/img/structure/B2516668.png)